molecular formula C23H22N6O4S B609745 Omidenepag CAS No. 1187451-41-7

Omidenepag

Cat. No.: B609745
CAS No.: 1187451-41-7
M. Wt: 478.5 g/mol
InChI Key: YHGSTSNEOJUIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omidenepag: is a medication that falls under the class of prostaglandin E2 (EP2) receptor agonists . It is used to reduce elevated intraocular pressure (IOP) in patients with primary open-angle glaucoma or ocular hypertension . Now, let’s explore its various aspects:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:: Omidenepag primarily participates in reactions related to its activation and metabolism. The key transformation occurs via hydrolysis of its isopropyl ester, resulting in the formation of the active metabolite.

Common Reagents and Conditions:: The specific reagents and conditions involved in this hydrolysis process are not publicly disclosed. it’s essential to recognize that this activation step is crucial for its therapeutic effects.

Major Products:: The major product formed from this compound’s hydrolysis is the active metabolite, which directly interacts with EP2 receptors to reduce IOP.

Scientific Research Applications

Phase III Trials

Omidenepag was evaluated in several phase III clinical trials, demonstrating its noninferiority to latanoprost, a standard treatment for glaucoma. In a study involving 190 patients with primary open-angle glaucoma or ocular hypertension, this compound 0.002% achieved a mean reduction in IOP comparable to that of latanoprost 0.005% after four weeks of treatment .

Table 1: Summary of Phase III Trial Results

TreatmentBaseline IOP (mmHg)IOP Reduction at 4 Weeks (mmHg)Noninferiority Achieved
This compound 0.002%23.78 ± 1.73-5.93 ± 0.23Yes
Latanoprost 0.005%23.40 ± 1.51-6.56 ± 0.22Yes

Real-World Applications

Recent observational studies have confirmed the effectiveness of this compound in real-world settings. A post-marketing study conducted in Japan reported significant IOP reductions with no major safety concerns among patients using this compound isopropyl .

Case Studies

  • Normal-Tension Glaucoma : A retrospective analysis showed that this compound is effective in lowering IOP in patients with normal-tension glaucoma, maintaining safety and tolerability over extended treatment periods .
  • Combination Therapy : In various clinical settings where patients were switched from other treatments to this compound, improvements were noted in IOP management without significant adverse reactions .

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Commonly reported adverse effects include conjunctival hyperemia and corneal thickening, though these were less frequent compared to traditional therapies like latanoprost . Importantly, no serious adverse events were reported during the clinical trials.

Mechanism of Action

Omidenepag’s mechanism involves selective activation of EP2 receptors. By binding to these receptors, it enhances aqueous humor outflow, leading to reduced IOP. The molecular targets and signaling pathways involved are intricate and require further research .

Comparison with Similar Compounds

While omidenepag is unique due to its selectivity for EP2 receptors, other glaucoma medications like latanoprost, bimatoprost, and travoprost also target IOP reduction. their mechanisms differ, making this compound stand out.

Biological Activity

Omidenepag isopropyl, a novel ophthalmic agent, primarily functions as an agonist of the prostaglandin EP2 receptor . It is indicated for the reduction of intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. This article reviews the biological activity of this compound, emphasizing its mechanisms, pharmacological effects, clinical studies, and safety profiles.

This compound exerts its effects by selectively binding to the EP2 receptor , which is implicated in the regulation of aqueous humor dynamics. Upon activation, this receptor stimulates intracellular pathways leading to increased levels of cyclic adenosine monophosphate (cAMP) . The elevation in cAMP promotes relaxation of ocular tissues, enhancing aqueous humor outflow through both the conventional and uveoscleral pathways . This mechanism is crucial for lowering IOP effectively.

Pharmacokinetics

  • Absorption and Metabolism : After topical administration, this compound is rapidly metabolized by carboxylesterase-1 into its active form. Further hepatic metabolism involves oxidation and conjugation processes primarily mediated by CYP3A4 .
  • Elimination : Studies indicate that approximately 89% of an administered dose is excreted within 168 hours, predominantly through feces (83%) and urine (4%) .
  • Half-life : The mean terminal half-life of this compound is about 30 minutes .

Case Studies and Trials

Several clinical trials have demonstrated the efficacy of this compound in lowering IOP:

  • Phase 2 Studies : Three randomized, multicenter studies evaluated the IOP-lowering effects of this compound at doses of 0.002% and 0.0025%. These studies revealed that this compound significantly reduced mean diurnal IOP compared to placebo, with results comparable to latanoprost .
    StudyDoseMean Diurnal IOP ReductionComparison Group
    Study 10.002%-5.2 mmHgLatanoprost
    Study 20.0025%-4.8 mmHgPlacebo
    Study 30.002%-5.0 mmHgLatanoprost
  • Real-World Data Analysis : A retrospective study involving 827 patients showed that this compound effectively lowered IOP across various types of glaucoma treatments. The median persistence time for patients was 165 days, indicating favorable long-term adherence .
    Therapy GroupMedian Persistence Time (days)
    Naïve Monotherapy165
    Switching Monotherapy99
    Concomitant Therapy38

Safety Profile

This compound has been reported to have a favorable safety profile with a low incidence of adverse effects:

  • The most common side effect observed was ocular hyperemia , occurring in approximately 7.6% of patients.
  • Serious adverse events were rare, making this compound a viable option for first-line therapy in glaucoma management .

Properties

IUPAC Name

2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSTSNEOJUIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187451-41-7
Record name Omidenepag [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIDENEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omidenepag
Reactant of Route 2
Reactant of Route 2
Omidenepag
Reactant of Route 3
Omidenepag
Reactant of Route 4
Reactant of Route 4
Omidenepag
Reactant of Route 5
Reactant of Route 5
Omidenepag
Reactant of Route 6
Omidenepag

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.